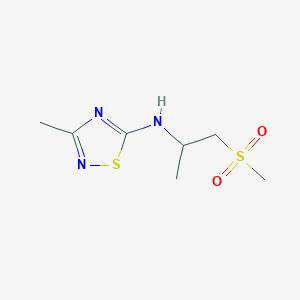![molecular formula C9H13N5S B7589774 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)
3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in the regulation of cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine exhibits a range of biochemical and physiological effects. These include the induction of apoptosis in cancer cells, inhibition of cell proliferation, and suppression of tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising compound for the development of new anti-cancer drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine. One direction is to further investigate its anti-cancer properties and potential use in the development of new cancer therapies. Another direction is to explore its potential applications in other scientific research fields, such as neurodegenerative diseases and inflammation. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity.
In conclusion, 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine is a promising compound with potential applications in various scientific research fields. Its ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new anti-cancer drugs. However, further studies are needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine can be achieved through a multi-step process. The first step involves the reaction of 2-methylpyrazole with ethyl chloroacetate to form ethyl 2-methylpyrazole-3-acetate. This intermediate is then reacted with thiosemicarbazide to form the desired compound.
Applications De Recherche Scientifique
3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine has been studied for its potential applications in various scientific research fields. One such application is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-3-8-12-9(15-13-8)10-6-7-4-5-11-14(7)2/h4-5H,3,6H2,1-2H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMORDQGYOADDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)

![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)

![3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7589764.png)

![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)


![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)